3-Cyano-5-(3-methylthiophenyl)phenol
Description
3-Cyano-5-(3-methylthiophenyl)phenol is a substituted phenolic compound characterized by a cyano (-CN) group at the 3-position of the benzene ring and a 3-methylthiophenyl (-S-C₆H₄-CH₃) substituent at the 5-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-hydroxy-5-(3-methylsulfanylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODLQLKDCPNWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-methylthiophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
3-Cyano-5-(3-methylthiophenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-methylthiophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and phenol groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Electronic Effects
- Electron-Donating Groups: The 3-methylthiophenyl group in the target compound donates electrons via sulfur’s lone pairs, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing -CF₃ group in [3-(methylthio)-5-(trifluoromethyl)phenyl]methanol (CAS 868167-59-3), where -CF₃ reduces electron density .
- Cyano Group: The -CN group at position 3 withdraws electrons, polarizing the phenol -OH group and increasing its acidity compared to non-cyano analogs .
Physicochemical Properties
- Lipophilicity: The methylthio (-SMe) substituent enhances lipophilicity compared to methoxy (-OMe) or fluoro (-F) groups, as seen in 3-Cyano-5-(2,5-dimethoxyphenyl)phenol (logP ~2.5 estimated) vs. the target compound (logP ~3.2 estimated) .
- Solubility : Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl derivative) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the methylthio analog may favor organic solvents .
Research Implications
- Medicinal Chemistry: The methylthio group’s lipophilicity could improve blood-brain barrier penetration, making the target compound a candidate for CNS-targeted drugs.
- Materials Science: The cyano group’s electron-withdrawing nature and sulfur’s lone pairs may facilitate charge-transfer interactions in organic semiconductors, distinguishing it from methoxy-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
